cis-(2-Phenylcyclopropyl)methanol

描述

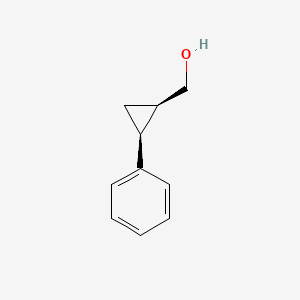

cis-(2-Phenylcyclopropyl)methanol: is an organic compound with the molecular formula C10H12O It is a cyclopropane derivative where a phenyl group is attached to the second carbon of the cyclopropane ring, and a hydroxymethyl group is attached to the first carbon

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-(2-Phenylcyclopropyl)methanol typically involves the cyclopropanation of styrene derivatives followed by reduction. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropyl derivative is then subjected to reduction using reagents such as lithium aluminum hydride (LiAlH4) to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

化学反应分析

Types of Reactions: cis-(2-Phenylcyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed:

Oxidation: cis-(2-Phenylcyclopropyl)carboxylic acid or cis-(2-Phenylcyclopropyl)aldehyde.

Reduction: cis-(2-Phenylcyclopropyl)methane.

Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

科学研究应用

Sigma Receptor Ligands

One of the most significant applications of cis-(2-Phenylcyclopropyl)methanol is in the development of selective ligands for sigma receptors (σ1 and σ2). These receptors are implicated in various physiological processes and are potential targets for treating conditions such as pain, depression, and neurodegenerative diseases. Research indicates that derivatives of this compound exhibit high binding affinities for these receptors, making them valuable tools for studying sigma receptor functions and developing radioligands for imaging techniques like positron emission tomography (PET) .

Case Study: Binding Affinity

A study synthesized several derivatives of this compound to evaluate their binding affinities for σ1 and σ2 receptors. The results demonstrated that specific enantiomers showed significant selectivity towards σ1 receptors, suggesting their potential use in targeted therapies .

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its unique cyclopropane structure allows for various transformations that can lead to the formation of complex organic molecules. For instance, it has been used as a substitute for homoallyl aryl alcohols in synthesizing cis-26-disubstituted tetrahydropyran derivatives .

Case Study: Tetrahydropyran Synthesis

In a synthetic route involving this compound, researchers demonstrated its effectiveness as a precursor for constructing tetrahydropyran structures. The reaction involved aliphatic aldehydes and provided insights into the compound's versatility in forming cyclic structures critical for many biologically active compounds .

Summary of Applications

作用机制

The mechanism of action of cis-(2-Phenylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets .

相似化合物的比较

trans-(2-Phenylcyclopropyl)methanol: The trans isomer of the compound, which has different spatial arrangement and potentially different reactivity and biological activity.

(2-Phenylcyclopropyl)methanamine: A related compound where the hydroxymethyl group is replaced with an amine group.

(2-Phenylcyclopropyl)carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness: cis-(2-Phenylcyclopropyl)methanol is unique due to its specific cis configuration, which can influence its chemical reactivity and interactions with biological targets. The presence of both a phenyl group and a hydroxymethyl group provides opportunities for diverse chemical modifications and applications .

生物活性

cis-(2-Phenylcyclopropyl)methanol is a cyclopropane derivative that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the compound's synthesis, biological evaluations, and pharmacological implications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a cyclopropane ring with a phenyl substituent, contributing to its distinct reactivity and biological activity. The synthesis of this compound can be achieved through various methods, including the enantioselective cyclopropanation of allylic alcohols, which allows for the production of both cis and trans isomers with high yields and selectivity .

Pharmacological Properties

Research indicates that this compound exhibits significant interactions with various biological targets. Notably, it has been evaluated for its affinity towards sigma receptors, particularly sigma1 and sigma2 binding sites. The enantiomers of this compound demonstrate high binding affinity, making them potential candidates for therapeutic applications in neurological disorders .

Case Studies and Experimental Findings

- Sigma Receptor Binding : In studies assessing the binding affinity of this compound derivatives, it was found that these compounds exhibit selective binding to sigma receptors, which are implicated in various physiological functions and may serve as targets for drug development .

- Antagonistic Activity : The compound has also been evaluated for its antagonistic effects on cannabinoid receptors. In vitro assays demonstrated that certain derivatives of this compound can effectively antagonize CB1 receptor-mediated responses, indicating potential applications in modulating cannabinoid signaling pathways .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, particularly through inhibition of prolyl endopeptidase (PEP), an enzyme associated with neurodegenerative diseases. Inhibition of PEP activity has been linked to improved cognitive functions in experimental models .

Data Tables

属性

IUPAC Name |

[(1R,2S)-2-phenylcyclopropyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZOORGGKZLLAO-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455684 | |

| Record name | CTK0G8678 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-09-6 | |

| Record name | CTK0G8678 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。